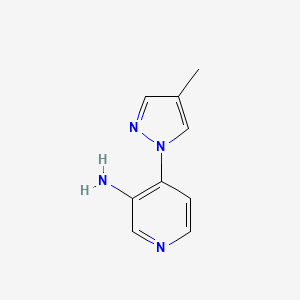

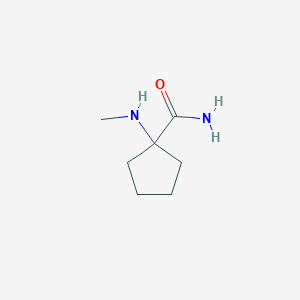

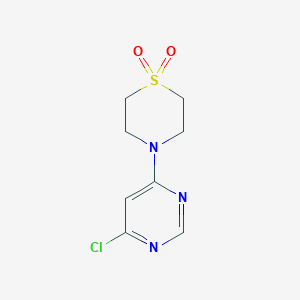

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Übersicht

Beschreibung

“4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various synthetic routes . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular formula of “4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” is C9H9N3 . The average mass is 159.188 Da, and the monoisotopic mass is 159.079651 Da .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The chemical reactions involving these compounds are complex and can lead to a variety of products .Physical And Chemical Properties Analysis

The compound has a density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO but insoluble in water . The compound has a boiling point of 799.1±60.0 °C .Wissenschaftliche Forschungsanwendungen

Molecular Docking and Anti-Inflammatory Activities

4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine, as part of a larger group of compounds, has been studied for its potential in anti-inflammatory activities and DNA binding properties. Schiff bases derived from similar compounds and their palladium (II) complexes have shown promising results in anti-inflammatory studies using animal models. These compounds exhibit significant inhibition of inflammation, which could have implications for treating various inflammatory conditions. The molecular interaction analyses, including molecular docking studies, suggest that these compounds could bind with DNA via intercalation, offering insights into their mechanism of action at the molecular level (Bhuvaneswari, Umadevi, & Vanajothi, 2020).

Radiosynthesis and Brain Imaging

In the realm of brain imaging, derivatives similar to 4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine have been utilized in the development of PET (Positron Emission Tomography) probes for imaging specific brain receptors. For instance, the synthesis and in vivo evaluation of [11C]MP-10, a specific PDE10A inhibitor, involved the alkylation of a desmethyl precursor with [11C]CH3I. This compound demonstrated selective uptake in the striatum of rodent and non-human primate brains, suggesting its potential application in the study of neuropsychiatric disorders and neuropharmacology (Tu et al., 2011).

Pharmacokinetic Studies

Pharmacokinetic studies have also been conducted on compounds related to 4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine, focusing on their metabolism and excretion in animal models. Such studies provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for drug development. The identification of metabolites and understanding the metabolic pathways can guide the design of more effective and safer therapeutic agents (Tang et al., 2002).

Drug Development for Neurological and Metabolic Disorders

Further research into compounds structurally related to 4-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-amine has led to the development of potential therapeutic agents for neurological and metabolic disorders. For example, novel derivatives have been evaluated for their cytoprotective antiulcer activity and potential as glucokinase activators for treating type 2 diabetes mellitus. These studies highlight the diverse therapeutic potentials of this class of compounds, ranging from gastroprotective to metabolic regulatory activities (Ikeda et al., 1996).

Safety And Hazards

Zukünftige Richtungen

Given the broad range of chemical and biological properties of pyrazole derivatives, they have become an important synthon in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing safer and more effective antileishmanial and antimalarial agents .

Eigenschaften

IUPAC Name |

4-(4-methylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-4-12-13(6-7)9-2-3-11-5-8(9)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPDVWBOZAEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)

![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)

![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)